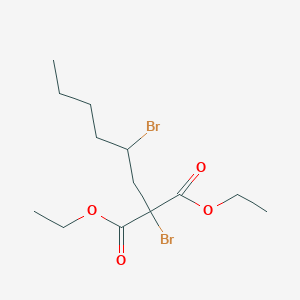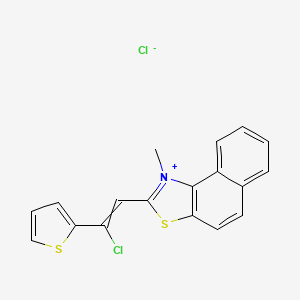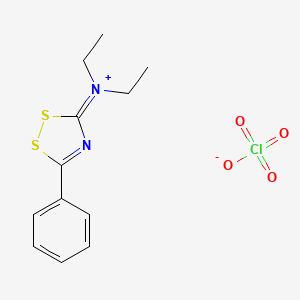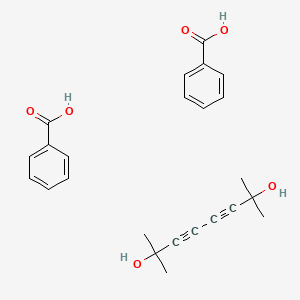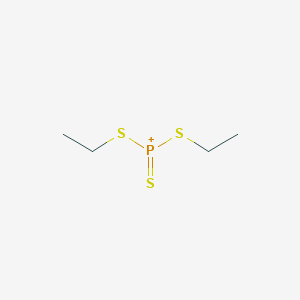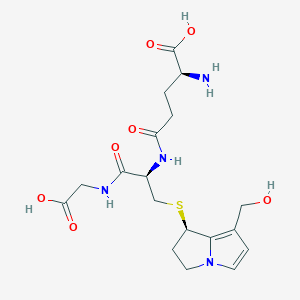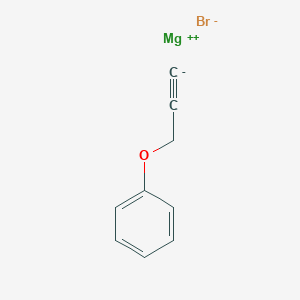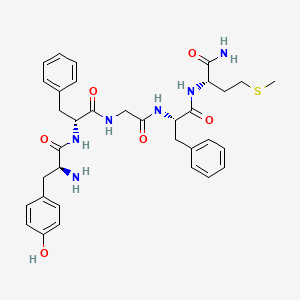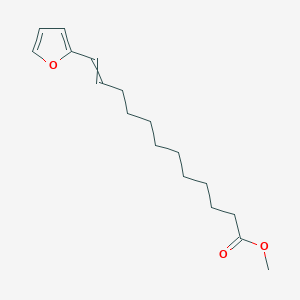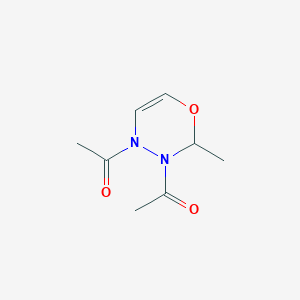
1,1'-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) is a compound belonging to the class of oxadiazines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) can be achieved through a one-pot synthetic protocol. This involves the aerobic oxidation of acylhydrazides into N-acyldiazenes using sodium nitrite (NaNO₂) and nitric acid (HNO₃), followed by a 4-(dimethylamino)pyridine (DMAP)-catalyzed cycloaddition of allenoates with the generated N-acyldiazenes . This method is practical and can be performed on a gram scale, producing the desired oxadiazine in good to high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthetic protocol described above provides a scalable and efficient route that could be adapted for industrial applications. The use of common reagents and mild reaction conditions makes this method suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO₂) and nitric acid (HNO₃) are used for aerobic oxidation.
Reduction: Common reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield N-acyldiazenes, while reduction reactions can produce reduced forms of the oxadiazine ring.
Wissenschaftliche Forschungsanwendungen
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing agent, facilitating the conversion of substrates through oxidative cycloaddition reactions . Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole: A five-membered ring containing one oxygen and two nitrogen atoms, known for its biological activity.
1,2,4-Oxadiazine: Another oxadiazine derivative with similar structural features and applications.
Uniqueness
1,1’-(2-Methyl-2H-1,3,4-oxadiazine-3,4-diyl)di(ethan-1-one) is unique due to its six-membered ring structure, which provides distinct chemical and biological properties compared to other oxadiazine derivatives.
Eigenschaften
CAS-Nummer |
64254-44-0 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
1-(3-acetyl-2-methyl-2H-1,3,4-oxadiazin-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O3/c1-6(11)9-4-5-13-8(3)10(9)7(2)12/h4-5,8H,1-3H3 |
InChI-Schlüssel |
VVKOPBLOEOOMMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1N(N(C=CO1)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
